molecular formula C8H11IO2 B13458127 7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one CAS No. 2901100-07-8

7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one

Cat. No.: B13458127
CAS No.: 2901100-07-8
M. Wt: 266.08 g/mol
InChI Key: HWQIXPPXNNDEQQ-UHFFFAOYSA-N
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Description

7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of an iodomethyl group and an oxaspiro ring system, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one typically involves the reaction of a suitable precursor with iodine in the presence of a base. One common method involves the use of a spirocyclic ketone as the starting material, which undergoes halogenation to introduce the iodomethyl group. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, where the precursor is reacted with iodine under controlled conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted spirocyclic compounds, while oxidation and reduction reactions can produce ketones, alcohols, or other functionalized derivatives .

Scientific Research Applications

7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one involves its interaction with specific molecular targets and pathways. The iodomethyl group can participate in nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This reactivity can be exploited in the design of inhibitors or modulators of specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Iodomethyl)-6-oxaspiro[3.4]octan-5-one is unique due to its specific ring structure and the presence of both an iodomethyl group and an oxaspiro ring.

Properties

CAS No.

2901100-07-8

Molecular Formula

C8H11IO2

Molecular Weight

266.08 g/mol

IUPAC Name

7-(iodomethyl)-6-oxaspiro[3.4]octan-5-one

InChI

InChI=1S/C8H11IO2/c9-5-6-4-8(2-1-3-8)7(10)11-6/h6H,1-5H2

InChI Key

HWQIXPPXNNDEQQ-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CC(OC2=O)CI

Origin of Product

United States

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